molecular formula C22H28O6 B588650 Estriol 3-Succinate CAS No. 47575-61-1

Estriol 3-Succinate

Cat. No. B588650
CAS RN: 47575-61-1
M. Wt: 388.46
InChI Key: RRGGODVYWMYRLA-TZVXGSHHSA-N
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Description

Estriol succinate, also known as estriol disuccinate or as estriol 16α,17β-di(hydrogen succinate), is a synthetic estrane steroid and a derivative of estriol . It is specifically the C16α and C17β disuccinate ester of estriol . The medication is provided both as estriol succinate and as estriol sodium succinate, the sodium salt .


Synthesis Analysis

The synthesis of estrogens occurs in the theca interna cells of the developing ova, and is accomplished through conversion of androstenedione from cholesterol . E2 can be converted to E1 and E3. E1 can be converted to E2 or E3 .


Molecular Structure Analysis

Estriol succinate is an estrogen ester, specifically, an ester of estriol, and acts as a prodrug of estriol in the body . It is described as a weak estrogen in comparison to estradiol valerate .


Chemical Reactions Analysis

Succinic acid and its ester have been considered as a renewable feedstock for chemical derivatives . A biotechnological production route for succinic acid has become of interest as a sustainable alternative to the chemical route .


Physical And Chemical Properties Analysis

Estriol succinate has a molecular formula of C26H32O9, an average mass of 488.527 Da, and a monoisotopic mass of 488.204620 Da . Its physical properties include a density of 1.4±0.1 g/cm3, a boiling point of 716.8±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C .

Safety And Hazards

Estriol succinate is classified as Carcinogenicity, Category 1A, Reproductive toxicity, Category 1A, Specific target organ toxicity – Repeated exposure, Category 1, and Hazardous to the aquatic environment – Chronic Hazard, Category 1 . It may cause cancer, may damage fertility or the unborn child, and causes damage to organs (genital organs, blood, kidneys, urinary bladder) through prolonged or repeated exposure .

Future Directions

Estriol provides numerous clinical benefits, commanding the attention of researchers dating as far back as 1966 and continues to garner substantial consideration as a valuable and viable therapeutic agent . Some of the most common and effective treatments that employ estriol include: hot flashes, insomnia, skin enhancement, vaginal atrophy and reduced frequency of urinary tract infections . Most recently, estriol has shown the potential to treat individuals with Th1-mediated autoimmune illnesses, including multiple sclerosis and rheumatoid arthritis .

properties

IUPAC Name

4-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c1-22-9-8-15-14-5-3-13(28-20(26)7-6-19(24)25)10-12(14)2-4-16(15)17(22)11-18(23)21(22)27/h3,5,10,15-18,21,23,27H,2,4,6-9,11H2,1H3,(H,24,25)/t15-,16-,17+,18-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGGODVYWMYRLA-TZVXGSHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40710292
Record name 4-{[(16alpha,17beta)-16,17-Dihydroxyestra-1,3,5(10)-trien-3-yl]oxy}-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40710292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estriol 3-Succinate

CAS RN

47575-61-1
Record name 4-{[(16alpha,17beta)-16,17-Dihydroxyestra-1,3,5(10)-trien-3-yl]oxy}-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40710292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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